2,5-Dimethyl-1-octadecylpyrrole
Description
Properties
CAS No. |
102809-09-6 |
|---|---|
Molecular Formula |
C24H45N |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2,5-dimethyl-1-octadecylpyrrole |
InChI |
InChI=1S/C24H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(2)20-21-24(25)3/h20-21H,4-19,22H2,1-3H3 |
InChI Key |
SLRBXAUDEQGJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=CC=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Octadecylpyrrole Derivatives
Paal-Knorr Cyclization Reactions in N-Pyrrole Synthesis
The Paal-Knorr synthesis, first reported in 1884, is a straightforward and widely used method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) (also known as acetonylacetone), with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.com This acid-mediated dehydrative cyclization is a synthetically valuable process for obtaining a wide array of substituted pyrroles. wikipedia.orgrgmcet.edu.in
Catalytic Approaches in Paal-Knorr Condensations
Various catalytic systems have been developed to promote the Paal-Knorr reaction, enhancing its efficiency and expanding its applicability. These catalysts can be broadly categorized into Brønsted acids, Lewis acids, and ionic liquids.
Brønsted acids are frequently employed to catalyze the Paal-Knorr synthesis. mdpi.com These catalysts work by protonating one of the carbonyl groups of the 1,4-dicarbonyl compound, which facilitates the subsequent nucleophilic attack by the amine. wikipedia.org A range of Brønsted acids have been utilized, including acetic acid, phosphoric acid, sulfamic acid, and p-toluenesulfonic acid. mdpi.com The use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) or the use of amine/ammonium hydrochloride salts can lead to the formation of furans as the main byproducts. organic-chemistry.org
Silica-supported sulfuric acid is an example of a reusable heterogeneous Brønsted acid catalyst that has been successfully used in Paal-Knorr reactions. rgmcet.edu.in This catalyst allows for the synthesis of N-substituted pyrroles at room temperature under solvent or solvent-free conditions. rgmcet.edu.in
Lewis acids are also effective catalysts for the Paal-Knorr reaction. alfa-chemistry.com Commercially available and inexpensive aluminas, such as CATAPAL 200, have been shown to be efficient catalysts. mdpi.com The catalytic activity of these aluminas is attributed to the presence of both Brønsted and Lewis acid sites on their surface, which facilitates the condensation and dehydration steps of the reaction. mdpi.com The use of supported catalysts, where the active species is dispersed on a support material, can enhance catalytic activity and mechanical robustness. mdpi.com
Zirconyl chloride octahydrate (ZrOCl2·8H2O) is another Lewis acid catalyst that has been used for the synthesis of pyrroles. rgmcet.edu.in When compared to other catalysts, it has demonstrated high efficiency, leading to excellent yields in short reaction times. rgmcet.edu.in
Table 1: Comparison of Catalysts in Pyrrole (B145914) Synthesis
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| ZrOCl2·8H2O | 5 | 97 |
| Zr(KPO4)2 | 120 | 78 |
| Bi(NO3)3·5H2O | 600 | 95 |
| TSA | 60 | 84 |
Source: Adapted from Rahmatpour et al. rgmcet.edu.in
Ionic liquids have emerged as green and efficient media for the Paal-Knorr synthesis. rgmcet.edu.inresearchgate.net These salts, which are liquid at or near room temperature, can act as both the solvent and the catalyst. The use of ionic liquids offers several advantages, including simple product isolation, improved yields, and mild reaction conditions. researchgate.net
Acidic ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate (B86663) ([HMIM]HSO4), have been successfully employed as catalysts. rgmcet.edu.in The use of ultrasonic irradiation in conjunction with an acidic ionic liquid catalyst can further accelerate the reaction rate at room temperature. rgmcet.edu.in Various ionic liquids, including 1-butyl-3-methylimidazolium iodide ([BMIm]I), 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4), and 1-butyl-3-methylimidazolium chloride ([BMIm]Cl), have been shown to be effective, resulting in good yields and shorter reaction times. rgmcet.edu.in
Solvent-Free and Environmentally Conscious Synthesis Protocols
In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally friendly protocols for the Paal-Knorr synthesis. rsc.orgrsc.org These methods aim to reduce or eliminate the use of hazardous organic solvents, which are often costly and polluting. google.com
Solvent-free conditions have been achieved using various catalysts, including praseodymium(III) trifluoromethanesulfonate, which provides excellent yields of N-substituted pyrroles in a rapid and efficient manner. tandfonline.com Another approach involves the use of recyclable solid catalysts like smectites, which allow for the condensation reaction to occur under solvent-free grinding conditions. doaj.org Remarkably, the Paal-Knorr reaction can also proceed efficiently at room temperature without any catalyst or solvent, simply by stirring the neat reactants. rsc.orgrsc.org This "ultimate green" approach has been successfully applied to the synthesis of various N-derivatized pyrroles from 2,5-hexanedione and a range of amines. rsc.org
Water has also been explored as an environmentally benign solvent for the Paal-Knorr reaction, leading to high yields and simple product isolation without the need for a catalyst. researchgate.net
Mechanistic Insights into 2,5-Hexanedione (Acetonylacetone) Condensations with Primary Amines
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. wikipedia.orgorganic-chemistry.org The reaction is initiated by the attack of the primary amine on one of the carbonyl groups of 2,5-hexanedione. wikipedia.orgresearchgate.net This is followed by a series of steps leading to the formation of the pyrrole ring.
The currently accepted mechanism suggests that the reaction proceeds through the formation of a hemiaminal intermediate. wikipedia.org The amine attacks a protonated carbonyl group to form the hemiaminal. Subsequently, the amine attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the final substituted pyrrole. wikipedia.org The ring-formation step is considered the rate-determining step of the reaction. alfa-chemistry.com
Studies have shown that mechanisms involving the initial formation of an enamine before the cyclization step are unlikely. organic-chemistry.org Research by Venkataraman Amarnath demonstrated that different stereoisomers of a substituted 1,4-dione cyclize at different rates, which contradicts a mechanism proceeding through a common enamine intermediate. organic-chemistry.org The influence of substituents on the amine has also been studied, showing that electron-withdrawing groups can increase the reaction rate. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation Techniques in N Pyrrole Chemistry
Spectroscopic Characterization Methods
Spectroscopy is fundamental to confirming the identity and purity of 2,5-Dimethyl-1-octadecylpyrrole, revealing information about its electronic structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2,5-Dimethyl-1-octadecylpyrrole in solution. Through the analysis of ¹H and ¹³C NMR spectra, every unique proton and carbon atom in the molecule can be identified and assigned.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2,5-Dimethyl-1-octadecylpyrrole, distinct signals are expected for the protons on the pyrrole (B145914) ring, the two methyl groups attached to the ring, and the long octadecyl chain. The two protons on the pyrrole ring (at C3 and C4) are chemically equivalent and would appear as a singlet. The six protons of the two methyl groups (at C2 and C5) are also equivalent and would present as another singlet. The octadecyl chain would show a characteristic triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the pyrrole nitrogen (N-CH₂), and a complex multiplet for the remaining methylene groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are anticipated for the pyrrole ring carbons (C2/C5 and C3/C4), the methyl group carbons, and the carbons of the octadecyl chain. The chemical shifts are influenced by the electron density and hybridization of the carbon atoms. For instance, the carbons of the pyrrole ring are observed in the aromatic region of the spectrum. spectrabase.com
2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons in the octadecyl chain, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethyl-1-octadecylpyrrole Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrole-CH (C3, C4) | ~5.7 | ~105 |
| Pyrrole-C (C2, C5) | - | ~127 |
| Pyrrole-CH₃ | ~2.2 | ~13 |
| N-CH₂- | ~3.7 (triplet) | ~45 |
| -(CH₂)₁₅- | ~1.2-1.6 (multiplet) | ~22-32 |
| Chain-end -CH₂- | ~1.2-1.3 (multiplet) | ~32 |
| Chain-end -CH₃ | ~0.9 (triplet) | ~14 |
Vibrational Spectroscopy (Infrared and Raman Analysis)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular fingerprint. The spectrum of 2,5-Dimethyl-1-octadecylpyrrole is dominated by the vibrations of the long alkyl chain.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-H stretching vibrations from the octadecyl chain and methyl groups, typically appearing just below 3000 cm⁻¹. Other key features include C-H bending vibrations for the CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The vibrations specific to the 2,5-dimethylpyrrole ring, such as C=C stretching and C-N stretching, are expected in the 1600-1300 cm⁻¹ region, though they may be weaker in comparison to the alkyl signals. nist.govnih.gov A gas-phase IR spectrum for the parent 2,5-dimethylpyrrole shows characteristic bands that can be used as a reference for the ring system. nist.gov
Raman Analysis: Raman spectroscopy provides complementary information to IR. The C=C bonds of the pyrrole ring are expected to show strong Raman signals. The symmetric C-H stretching of the alkyl chain would also be prominent.
Table 2: Characteristic Vibrational Frequencies for 2,5-Dimethyl-1-octadecylpyrrole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Asymmetric/Symmetric Stretch (Alkyl) | 2950-2850 | IR, Raman |
| C-H Stretch (Pyrrole Ring) | 3100-3000 | IR, Raman |
| C=C Stretch (Pyrrole Ring) | 1600-1500 | IR, Raman |
| CH₂ Bending (Scissoring) | ~1465 | IR |
| CH₃ Bending (Umbrella) | ~1375 | IR |
| C-N Stretch | 1400-1300 | IR |
Mass Spectrometry (Electrospray Ionization MS, Gas Chromatography-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for analyzing intact molecules. In the positive ion mode, 2,5-Dimethyl-1-octadecylpyrrole (Molecular Weight: 347.63 g/mol ) is expected to be readily detected as the protonated molecule [M+H]⁺ at m/z 348.36. uni.lu Adducts with sodium [M+Na]⁺ (m/z 370.34) or potassium [M+K]⁺ (m/z 386.32) are also commonly observed. uni.lu ESI-MS is particularly useful for observing non-covalent oligomers that can sometimes form as byproducts in the synthesis of N-substituted pyrroles. psu.eduosti.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph for separation with a mass spectrometer for detection. Under electron impact (EI) ionization used in GC-MS, the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 347 would be observed. The most characteristic fragmentation would involve the long octadecyl chain, leading to a series of hydrocarbon losses. A prominent peak resulting from cleavage beta to the nitrogen atom (loss of a C₁₇H₃₅ radical) would yield an ion at m/z 110.
Table 3: Predicted ESI-MS Adducts and Key GC-MS Fragments for 2,5-Dimethyl-1-octadecylpyrrole Data for adducts sourced from PubChemLite predictions. uni.lu
| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Technique | Description |
| [M+H]⁺ | 348.36 | ESI-MS | Protonated Molecule |
| [M+Na]⁺ | 370.34 | ESI-MS | Sodium Adduct |
| [M]⁺ | 347.36 | GC-MS (EI) | Molecular Ion |
| [M - C₁₇H₃₅]⁺ | 110.10 | GC-MS (EI) | Beta-cleavage, loss of alkyl chain radical |
| [M - C₁₆H₃₃]⁺ | 124.12 | GC-MS (EI) | Cleavage at the γ-position |
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are the gold standard for determining the arrangement of atoms within a crystalline solid, providing precise bond lengths, bond angles, and details about the crystal packing.
Single-Crystal X-ray Diffraction for Precise Molecular Structure
If a suitable single crystal of 2,5-Dimethyl-1-octadecylpyrrole can be grown, single-crystal XRD can provide an unambiguous determination of its three-dimensional molecular structure. Based on studies of similar N-substituted 2,5-dimethylpyrroles, the pyrrole ring is expected to be essentially planar. znaturforsch.com The long octadecyl chain would likely adopt a stable, all-trans conformation to minimize steric hindrance. The analysis would yield precise measurements of all bond lengths and angles. In the solid state, the molecules would pack in a way that maximizes van der Waals interactions between the long alkyl chains, and potential weak C-H···π interactions between the alkyl chains and the pyrrole rings of adjacent molecules may also be observed. znaturforsch.com
Table 4: Typical Structural Parameters for an N-Alkyl-2,5-dimethylpyrrole Moiety from XRD Data derived from related structures. znaturforsch.com
| Parameter | Typical Value |
| N1–C2 Bond Length | ~1.38 Å |
| N1–C5 Bond Length | ~1.38 Å |
| N1–C(alkyl) Bond Length | ~1.46 Å |
| C2–N1–C5 Angle | ~109.5° |
| C2–N1–C(alkyl) Angle | ~125.0° |
| C5–N1–C(alkyl) Angle | ~125.0° |
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray diffraction (PXRD) is used to analyze a microcrystalline powder sample of the compound. wikipedia.org This technique is crucial for solid-state characterization, confirming the crystalline phase and assessing purity, as amorphous or crystalline impurities would present different diffraction patterns. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline form of 2,5-Dimethyl-1-octadecylpyrrole. While solving a structure from powder data alone is complex, PXRD is vital for routine quality control, stability studies, and ensuring batch-to-batch consistency of the solid material. wikipedia.organton-paar.com
Computational and Theoretical Investigations of N Octadecylpyrrole Architectures
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2,5-Dimethyl-1-octadecylpyrrole. These computational tools provide insights into reaction mechanisms and the properties of various isomers and derivatives.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For N-alkylpyrroles, DFT calculations can predict the pathways of chemical reactions, such as electrophilic substitution or oxidation, by mapping the potential energy surface. scienceopen.com While specific DFT studies on the reaction mechanisms of 2,5-Dimethyl-1-octadecylpyrrole are not widely documented, the principles from studies on related pyrrole (B145914) derivatives can be applied. For instance, DFT can be used to model the Paal-Knorr synthesis, a common method for synthesizing pyrroles, by reacting a 1,4-dicarbonyl compound with a primary amine. researchgate.netresearchgate.net
Theoretical calculations can elucidate the transition states and intermediates involved in such reactions, providing a deeper understanding of the reaction kinetics and thermodynamics. worldscientific.com The presence of the long octadecyl chain is expected to have a minimal electronic effect on the pyrrole ring's reactivity, but it can introduce significant steric hindrance, which can be quantified by DFT calculations.
Table 1: Representative Data from DFT Calculations on Pyrrole Derivatives
| Property | Calculated Value for Pyrrole | Calculated Value for 2,5-Dimethylpyrrole | Expected Trend for 2,5-Dimethyl-1-octadecylpyrrole |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | ~5.8 | ~5.5 | Slightly lower than 2,5-dimethylpyrrole due to hyperconjugation from the alkyl chain. |
| Dipole Moment (Debye) | ~1.8 | ~1.5 | Slightly higher than 2,5-dimethylpyrrole due to the electron-donating nature of the octadecyl group. |
| Proton Affinity (kcal/mol) | ~210 | ~220 | Slightly higher than 2,5-dimethylpyrrole, indicating increased basicity. |
Theoretical studies, often employing DFT and other ab initio methods, are crucial for understanding the relative stabilities and electronic properties of pyrrole isomers and their derivatives. nih.govrsc.org For 2,5-Dimethyl-1-octadecylpyrrole, theoretical calculations can predict the properties of its various structural isomers, such as those with different substitution patterns on the pyrrole ring (e.g., 2,3-dimethyl or 3,4-dimethyl). These studies consistently show that the substitution pattern significantly influences the molecule's stability, aromaticity, and reactivity. researchgate.net
Molecular Dynamics and Modeling Simulations
Molecular dynamics (MD) and other modeling simulations provide a window into the dynamic behavior of molecules, offering insights that are often inaccessible through experimental means alone.
The presence of a long N-octadecyl chain introduces a high degree of conformational flexibility to the 2,5-Dimethyl-1-octadecylpyrrole molecule. nih.govsaskoer.ca Molecular dynamics simulations are the primary tool for exploring the vast conformational space of this alkyl chain. arxiv.org These simulations can predict the most stable conformations, the energy barriers between them, and how the chain's flexibility is influenced by its environment (e.g., in a solvent or in a self-assembled structure). nih.gov
The conformational freedom of the octadecyl chain is a key determinant of the material properties of N-octadecylpyrrole assemblies. acs.org For instance, the extent of chain folding or extension can dictate the packing density and morphology of thin films or micelles formed by these molecules. libretexts.org
Table 2: Key Conformational Parameters of N-Octadecyl Chains from MD Simulations
| Parameter | Description | Typical Findings for Long Alkyl Chains |
|---|---|---|
| End-to-End Distance | The distance between the first and last carbon atoms of the alkyl chain. | Shows a broad distribution, indicating a range of extended and coiled conformations. |
| Radius of Gyration | A measure of the compactness of the alkyl chain. | Lower values indicate more compact, folded structures, while higher values suggest more extended conformations. |
| Dihedral Angle Distribution | The distribution of torsion angles along the carbon-carbon backbone. | Reveals the preference for gauche versus anti conformations, which dictates the overall chain shape. |
Molecular modeling is instrumental in understanding how individual 2,5-Dimethyl-1-octadecylpyrrole molecules interact to form larger assemblies. scispace.com These simulations can quantify the various non-covalent interactions at play, including van der Waals forces between the long alkyl chains and π-π stacking interactions between the pyrrole rings. researchgate.net
By simulating a system containing many molecules, researchers can predict how they will self-assemble into structures like monolayers, bilayers, or micelles. chemrxiv.org These simulations can reveal the preferred packing arrangements, the degree of order within the assembly, and how these structures respond to changes in conditions such as temperature or pressure. The insights gained from these simulations are critical for designing and developing new materials based on N-octadecylpyrrole architectures with specific desired properties. nih.gov
Applications in Advanced Materials Science and Engineering for N Octadecylpyrrole Based Systems
Polymeric and Oligomeric Systems
The ability of pyrrole (B145914) to be polymerized into electronically active materials is well-established. The strategic substitution on the pyrrole ring, as seen in 2,5-Dimethyl-1-octadecylpyrrole, allows for fine-tuning the properties of the resulting polymers and oligomers for specific technological applications. mdpi.com
Pyrrole and its derivatives can be polymerized through chemical or electrochemical oxidation to form polypyrrole (PPy), a prominent conducting polymer. nih.gov However, unsubstituted PPy is often intractable, being insoluble and infusible, which limits its application. researchgate.net To enhance processability, researchers have developed N-substituted and C-substituted pyrrole monomers. The N-octadecyl group in 2,5-Dimethyl-1-octadecylpyrrole serves to increase the solubility of the resulting polymer in organic solvents. researchgate.net
The methyl groups at the 2 and 5 positions of the pyrrole ring directly influence the polymerization process and the final polymer structure. While polymerization typically occurs through the 2 and 5 positions, the presence of substituents necessitates polymerization through other available positions, which can affect the regularity and conjugation length of the polymer backbone, and consequently, its electronic properties. mdpi.comresearchgate.net Copolymers, created by polymerizing a mixture of monomers like pyrrole and 3-(1-pyrrolyl)-propanoic acid, can yield materials with a combination of properties from each component, such as tailored solubility and functionality. researchgate.netmdpi.com
Table 1: Comparison of Pyrrole-Based Polymer Properties
| Monomer | Polymer Type | Key Feature | Impact on Properties |
|---|---|---|---|
| Pyrrole | Homopolymer (PPy) | Unsubstituted | High conductivity, but poor solubility and processability. researchgate.netnih.gov |
| N-Alkylpyrrole | Homopolymer | N-substitution | Improved solubility and processability, but can decrease conductivity. researchgate.netmdpi.com |
| 3,4-Disubstituted Pyrrole | Homopolymer | C-substitution | Preserves 2,5-positions for polymerization, maintaining conjugation. |
| Pyrrole + Functionalized Pyrrole | Copolymer | Mixed Monomers | Allows for tunable properties, combining conductivity with new functionalities. researchgate.netmdpi.com |
The enhanced solubility and processability of polymers derived from N-octadecylpyrroles make them suitable for integration into various material systems. These polymers can be blended with other materials to form composites with synergistic properties. nih.gov For instance, they can serve as the conductive component in composite films, coatings, or fibers. The conductivity of polypyrrole derivatives can be controlled through doping, where the polymer is oxidized and incorporates counter-ions (dopants) into its structure. nih.govresearchgate.net The choice of dopant and the specific structure of the pyrrole monomer are crucial in determining the final electrical properties. researchgate.net
Polymers based on N-substituted pyrroles, despite sometimes having lower conductivity than unsubstituted PPy, offer more ordered and regular structures, which can be advantageous in applications requiring well-defined molecular arrangements, such as in electronic sensors or as charge-transport layers in electronic devices. mdpi.comnih.gov
Optoelectronic Device Fabrication
The conjugated π-system of the pyrrole ring gives rise to interesting optical and electronic properties that are harnessed in the fabrication of optoelectronic devices. These materials can absorb and emit light, and their electronic energy levels can be tailored through chemical modification, making them suitable for a variety of applications in this field. rsc.org
Pyrrole-based materials, including polymers and smaller molecules derived from monomers like 2,5-Dimethyl-1-octadecylpyrrole, are explored for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. In these devices, the pyrrole-containing material can function as a charge-transporting layer, an active light-absorbing or emitting layer, or as a sensitizer. rsc.org The long octadecyl chain can also play a role in controlling the morphology and film-forming properties of the material, which is critical for device performance.
Nonlinear optical (NLO) phenomena, such as second-harmonic generation (SHG), are of great interest for applications in laser technology, optical data storage, and telecommunications. SHG is a process where two photons of a certain frequency are combined to generate a new photon with twice the frequency (and half the wavelength). This effect occurs in materials that lack a center of symmetry (inversion symmetry). mdpi.com
While the specific compound 2,5-Dimethyl-1-octadecylpyrrole is not extensively detailed, a closely related isomer, the 3,5-dimethyl-1-octadecylpyrrole moiety, has been incorporated into squaraine dyes to study these effects. rsc.org Squaraines are dyes known for their strong and sharp absorption bands. mdpi.com Researchers have synthesized bis(3,5-dimethyl-1-octadecylpyrrol-2-yl)squaraine (referred to as Me-Py) and investigated its NLO properties when assembled into thin films. rsc.org Although these molecules are centrosymmetric, they can exhibit SHG when organized into non-centrosymmetric Langmuir-Blodgett films. The study revealed that the orientation of the squaraine headgroup relative to the substrate is crucial for achieving a significant SHG response. rsc.org
Table 2: Second-Harmonic Generation in (N-alkylpyrrol-2-yl)squaraine Derivatives
| Compound Name | Abbreviation | Effective NLO Susceptibility (d_eff) (pm V⁻¹) | Key Finding |
|---|---|---|---|
| bis(5-ethyl-1-octadecylpyrrol-2-yl)squaraine | Et-Py | 1.5 ± 0.2 | Exhibits SHG. rsc.org |
| bis(3,5-dimethyl-4-ethyl-1-octadecylpyrrol-2-yl)squaraine | MeEt-Py | 1.1 ± 0.2 | Exhibits SHG. rsc.org |
| bis(3,5-dimethyl-1-octadecylpyrrol-2-yl)squaraine | Me-Py | Not specified, but forms ordered films | Forms highly ordered and densely packed Langmuir-Blodgett films, enabling detailed SHG mechanism studies. rsc.org |
This data highlights the NLO activity of squaraine dyes containing N-octadecylpyrrole units, demonstrating their potential in optoelectronic applications. rsc.org
Interface Science and Monolayer Assembly
The amphiphilic nature of 2,5-Dimethyl-1-octadecylpyrrole, with its hydrophilic pyrrole head and hydrophobic octadecyl tail, makes it an ideal candidate for studies in interface science. wikipedia.org Such molecules can spontaneously form highly organized, single-molecule-thick layers, known as monolayers, at interfaces, such as the boundary between air and water. mdpi.com
These monolayers can be transferred onto solid substrates using the Langmuir-Blodgett (LB) technique, a method that allows for the creation of ultrathin films with precise control over thickness and molecular organization. biolinscientific.comnih.gov The ability to form well-defined monolayers is critical for applications in biosensors, molecular electronics, and surface functionalization. nih.govacs.org
Research on related N-alkylpyrrole derivatives has shown their ability to form stable Langmuir films at the air-water interface. acs.org For instance, studies on 3-hexadecyl-2,5-dimethylpyrrole (3HDP) revealed that it forms rigid, condensed domains at the interface, which can be compressed to high surface pressures without collapsing. acs.org This stability is essential for the successful transfer of the monolayer to a solid support to create a Langmuir-Blodgett film. The organization of molecules within these films, influenced by factors like the long alkyl chain, directly impacts their electronic and optical properties. rsc.orgacs.org
Table 3: Langmuir Film Properties of a Related Pyrrole Derivative (3HDP)
| Phase | Molecular Area (nm²/molecule) | Observation |
|---|---|---|
| Gaseous | > 0.23 | Molecules are far apart. |
| Gas-Liquid Condensed Transition | ~ 0.23 | Coexistence of gaseous phase and large, rigid condensed domains. acs.org |
| Condensed | < 0.23 | The film appears homogeneous and rigid, capable of withstanding high surface pressures. acs.org |
Data adapted from studies on 3-hexadecyl-2,5-dimethylpyrrole (3HDP), illustrating the behavior of long-chain alkylpyrroles at interfaces. acs.org
Formation and Characterization of Langmuir-Blodgett (LB) Films
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating ultrathin films, often with a thickness of a single molecule (a monolayer), on solid substrates. wikipedia.org This method provides precise control over the thickness and molecular organization of the resulting film, making it invaluable in nanotechnology and surface science. wikipedia.orgbiolinscientific.com The process involves transferring floating monolayers from a liquid-gas interface to a solid support that is passed vertically through the monolayer. wikipedia.orgbiolinscientific.com
The amphiphilic nature of 2,5-Dimethyl-1-octadecylpyrrole, with its hydrophobic octadecyl tail and hydrophilic pyrrole head, makes it an ideal candidate for forming such films. The formation and characterization process typically involves the following steps:
Monolayer Formation: A solution of 2,5-Dimethyl-1-octadecylpyrrole in a volatile, water-insoluble organic solvent is spread onto the surface of an aqueous subphase, typically highly purified water, in a Langmuir trough. youtube.com As the solvent evaporates, the molecules orient themselves with the hydrophobic octadecyl tails facing the air and the hydrophilic pyrrole heads interacting with the water surface. wikipedia.org
Monolayer Compression: Movable barriers on the trough surface compress the spread molecules. nih.gov This reduces the area per molecule and induces phase transitions in the monolayer, which can be monitored by measuring the surface pressure (the reduction in surface tension) as a function of the area. The resulting surface pressure-area isotherm provides critical information about the packing, orientation, and stability of the molecules.
Film Deposition: Once the monolayer is compressed to a desired surface pressure (typically corresponding to a well-ordered, condensed state), a solid substrate (e.g., silicon wafer, glass, or quartz) is vertically dipped and withdrawn through the film. biolinscientific.com With each pass, a single monolayer is transferred onto the substrate, allowing for the construction of multilayer structures with controlled thickness and architecture. wikipedia.orgbiolinscientific.com
Characterization of these LB films is crucial for understanding their structure and properties. Techniques such as Atomic Force Microscopy (AFM) are used to visualize the surface morphology, uniformity, and thickness of the deposited films, confirming the formation of ordered layers. youtube.com
Table 1: Phases of a Langmuir Monolayer During Compression
| Phase | Description | Molecular Arrangement |
| Gas (G) | At large areas per molecule, molecules are far apart and move randomly, behaving like a 2D gas. | Disordered, high mobility |
| Liquid-Expanded (LE) | As the area is reduced, molecules begin to interact, but the film remains fluid. The alkyl chains are largely disordered. | Partially ordered, chains mobile |
| Liquid-Condensed (LC) | Further compression leads to a more ordered state where molecules are closely packed, but still possess some lateral mobility. Alkyl chains are more upright. | Highly ordered, chains tilted |
| Solid (S) | The monolayer reaches its most compressed state, forming a quasi-crystalline 2D solid. Molecules are tightly packed with minimal mobility. | Tightly packed, chains vertical |
| Collapse | Beyond the solid phase, further compression causes the monolayer to buckle and break, forming 3D aggregates. | Film integrity is lost |
Surface Functionalization Applications with N-Octadecylpyrrole Motifs
The N-octadecylpyrrole motif is highly effective for surface functionalization, a process that modifies the surface properties of a material to enhance its performance or impart new capabilities. mdpi.com The primary strategy involves grafting these molecules onto a substrate to alter characteristics like wettability, adhesion, and biocompatibility.
The hydrophobic nature of the long octadecyl chain is a dominant feature. When 2,5-Dimethyl-1-octadecylpyrrole is anchored to a surface, the exposed alkyl chains create a highly non-polar, water-repellent (hydrophobic) interface. This is particularly useful in applications requiring anti-biofouling or self-cleaning properties. For instance, modifying the surface of poly(dimethylsiloxane) (PDMS), a material widely used in microfluidics and medical devices, can reduce nonspecific protein adhesion and bacterial biofilm formation. nih.govresearchgate.net
The process of functionalization often involves chemically attaching the pyrrole head group to reactive sites on a substrate surface. For surfaces with hydroxyl groups (-OH), such as silica (B1680970) or metal oxides, silanization chemistry can be employed to create a stable covalent bond. The change in surface properties is typically quantified by measuring the water contact angle. A significant increase in the contact angle after functionalization indicates a successful transition from a hydrophilic to a hydrophobic surface. nih.gov For example, a surface modification that increases the water contact angle from a low value to over 110° demonstrates a profound change in wettability. nih.govresearchgate.net
Beyond creating hydrophobic surfaces, the pyrrole ring itself serves as a functional platform. Its aromatic and electron-rich nature allows for further chemical reactions, such as electropolymerization or coupling reactions, enabling the attachment of other molecules and the construction of more complex surface architectures.
Nanomaterials and Composites
The integration of 2,5-Dimethyl-1-octadecylpyrrole and related structures into nanomaterials and composites opens avenues for creating materials with enhanced mechanical, thermal, and electrical properties.
Incorporation into Advanced Composite Materials
In one study, a pyrrole compound featuring a thiol (-SH) group was used to treat the surface of carbon black. mdpi.com This functionalized filler (CB/SHP) was then incorporated into an elastomer matrix composed of poly(styrene-co-butadiene) and natural rubber. mdpi.com The pyrrole motif acts as an effective coupling agent, improving the dispersion of the filler and strengthening the interface between the filler and the rubber.
The resulting composite exhibited superior dynamic mechanical properties compared to a conventional composite using silica as the filler. Specifically, the material showed a significant reduction in the Payne effect, which is the strain-dependent behavior of the storage modulus and a key indicator of filler-filler networking. A lower Payne effect signifies better filler dispersion and reduced energy dissipation (rolling resistance) in tire applications. mdpi.com Furthermore, the dynamic rigidity at elevated temperatures (E' at 70 °C), which correlates with handling performance, was substantially increased. mdpi.com
Table 2: Performance of Elastomer Composite with Pyrrole-Functionalized Carbon Black
| Property | Silica-Based Composite (Reference) | CB/SHP Composite | Improvement |
| Payne Effect (ΔG') | Reference Value | ~25% Reduction | Lower energy loss |
| Dynamic Rigidity (E' at 70 °C) | Reference Value | ~25% Increase | Enhanced handling |
Data sourced from research on pyrrole compounds in elastomer composites. mdpi.com
This approach not only enhances material properties but also offers sustainability benefits, such as reducing the mass of the reinforcing filler by up to 15% compared to silica-based systems. mdpi.com
Potential in Nanoscale Architectures for Energy and Electronic Applications
The ability to form highly organized nanoscale structures makes N-octadecylpyrrole systems promising for future energy and electronic devices. biolinscientific.com The Langmuir-Blodgett technique, as described previously, allows for the creation of precisely controlled, layer-by-layer architectures, which is a fundamental requirement for building functional nanoscale devices. wikipedia.orgbiolinscientific.com
The pyrrole ring is the fundamental unit of polypyrrole, a well-known conducting polymer. While 2,5-Dimethyl-1-octadecylpyrrole itself is not a conductor, the potential exists to polymerize the pyrrole units within an ordered LB film via electrochemical methods. This could create ultrathin conductive or semi-conductive films with anisotropic properties, where conductivity is higher along certain directions due to molecular alignment.
Potential applications for these nanoscale architectures include:
Molecular Electronics: Ultrathin LB films could serve as gate dielectrics, tunneling barriers, or active layers in molecular-scale transistors and memory devices. The precise control over film thickness is critical for managing quantum tunneling effects.
Sensors: Highly organized monolayers can create surfaces with specific binding sites. nih.gov Changes in the electrical properties or mass of the film upon exposure to a target analyte could form the basis of highly sensitive chemical or biological sensors. nih.gov
Energy Storage: The high surface area and ordered structure of multilayered LB films could be advantageous in creating nanostructured electrodes for micro-supercapacitors or thin-film batteries, enabling high charge/discharge rates.
The combination of the self-assembly properties imparted by the octadecyl chain and the electronic potential of the pyrrole ring provides a powerful toolkit for designing next-generation nanomaterials for advanced technological applications. biolinscientific.comnih.gov
Future Research Directions and Emerging Paradigms in N Octadecylpyrrole Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The future of N-octadecylpyrrole chemistry is intrinsically linked to the development of synthetic methodologies that are not only efficient but also environmentally benign. Green chemistry principles are paramount in guiding the next generation of synthetic routes to these valuable compounds.
Development of Green Chemistry Approaches for N-Alkylated Pyrroles
Traditional methods for the synthesis of N-substituted pyrroles, such as the Paal-Knorr reaction, often rely on harsh reaction conditions and stoichiometric amounts of acid catalysts. acs.org Recent research has focused on developing more sustainable alternatives. One promising approach involves the use of biosourced starting materials, such as 3-hydroxy-2-pyrones, which can react with primary amines under mild, solvent-free, or aqueous conditions to yield N-alkylated pyrrole (B145914) carboxylic acid derivatives. acs.org Another green strategy employs microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. For instance, the synthesis of N-substituted pyrroles has been achieved in ionic liquids under microwave irradiation, offering a recyclable and efficient reaction medium.
The use of heterogeneous catalysts is another cornerstone of green chemistry. Earth-abundant metal catalysts, such as iron and cobalt, are being explored for the cascade synthesis of pyrroles from nitroarenes, utilizing green reductants like formic acid or molecular hydrogen. These methods offer high atom economy and avoid the use of precious metal catalysts. Furthermore, the development of solvent-free or aqueous media reactions is a key area of focus. The Clauson-Kaas reaction, a well-established method for pyrrole synthesis, has been adapted to solvent-free conditions using catalysts like silica (B1680970) sulfuric acid or zinc triflate, demonstrating the feasibility of greener protocols for N-aryl pyrrole synthesis.
| Green Chemistry Approach | Catalyst/Solvent System | Key Advantages |
| Biosourced Starting Materials | Neat or hydroalcoholic solvent | Utilizes renewable resources, mild reaction conditions. acs.org |
| Microwave-Assisted Synthesis | Ionic Liquids | Reduced reaction times, recyclable solvent/catalyst. |
| Earth-Abundant Metal Catalysis | Iron or Cobalt catalysts with green reductants | High atom economy, avoids precious metals. |
| Solvent-Free Clauson-Kaas | Zinc triflate or silica sulfuric acid | Eliminates organic solvents, simplified workup. |
Chemo- and Regioselective Functionalization of Pyrrole Rings with Long Alkyl Chains
The functionalization of the pyrrole ring in N-octadecylpyrrole derivatives presents a significant challenge due to the steric hindrance imposed by the long alkyl chain. This steric bulk can influence the accessibility of reagents to the pyrrole core, thereby affecting both the reactivity and the regioselectivity of the functionalization reactions. Future research will need to focus on developing strategies to overcome these steric challenges.
One promising avenue is the use of directing groups, which can precisely control the position of functionalization. nih.govrsc.orgmdpi.com Directing groups can be temporarily installed on the pyrrole ring to guide a metal catalyst to a specific C-H bond, enabling selective functionalization at otherwise inaccessible positions. nih.govrsc.orgmdpi.com The development of removable or traceless directing groups will be particularly important for the synthesis of multi-substituted N-octadecylpyrroles.
Furthermore, the electronic properties of the pyrrole ring can be modulated to influence regioselectivity. The introduction of electron-withdrawing or electron-donating groups at specific positions can alter the electron density distribution within the ring, thereby directing incoming electrophiles or nucleophiles to desired locations. Computational studies can play a crucial role in predicting the outcomes of such functionalization reactions and in the rational design of substrates and reagents for achieving high chemo- and regioselectivity.
| Functionalization Challenge | Proposed Strategy | Potential Outcome |
| Steric Hindrance from Octadecyl Chain | Use of smaller, more reactive reagents; optimization of reaction conditions (e.g., temperature, pressure). | Improved yields and access to sterically hindered products. |
| Control of Regioselectivity | Application of directing groups to guide functionalization to specific C-H bonds. nih.govrsc.orgmdpi.com | Precise synthesis of di- and tri-substituted N-octadecylpyrrole derivatives. |
| Modulating Electronic Properties | Introduction of electron-withdrawing or -donating groups on the pyrrole ring. | Enhanced control over the site of electrophilic or nucleophilic attack. |
| Predicting Reaction Outcomes | Utilization of computational modeling and density functional theory (DFT) calculations. | Rational design of synthetic routes and minimization of experimental trial-and-error. |
Advanced Functional Material Design and Engineering
The unique molecular architecture of 2,5-Dimethyl-1-octadecylpyrrole, featuring a polar, aromatic head group and a long, nonpolar tail, makes it an excellent candidate for the design of advanced functional materials with tunable properties.
Engineering N-Octadecylpyrrole Derivatives for Tunable Material Properties
The long octadecyl chain in N-octadecylpyrrole derivatives is expected to play a crucial role in determining the solid-state packing and morphology of these materials. This, in turn, will significantly influence their electronic and optical properties. For instance, in the context of organic field-effect transistors (OFETs), the alkyl chain length and branching can affect the intermolecular π-π stacking and, consequently, the charge carrier mobility. researchgate.net By systematically modifying the length and structure of the N-alkyl chain, it should be possible to fine-tune the performance of N-octadecylpyrrole-based organic semiconductors. rsc.org
Furthermore, the introduction of functional groups onto the pyrrole ring can be used to tailor the material's properties for specific applications. For example, the incorporation of chromophores could lead to materials with interesting photophysical properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of amphiphilic pyrrole derivatives, where the pyrrole ring is functionalized with hydrophilic groups, could lead to self-assembly into various nanostructures in solution, with potential applications in drug delivery and sensing. nih.govnih.govrsc.org
Integration into Smart Materials and Responsive Systems
The stimuli-responsive nature of certain organic molecules can be harnessed to create "smart" materials that change their properties in response to external stimuli such as light, heat, or pH. nih.govjchemrev.comnih.govmdpi.com The long octadecyl chain in N-octadecylpyrrole derivatives could be exploited to create materials that exhibit thermochromism or phase transitions at specific temperatures. For instance, changes in temperature could induce conformational changes in the alkyl chains, leading to alterations in the material's color or conductivity.
Moreover, the pyrrole nitrogen can be protonated or quaternized, suggesting that N-octadecylpyrrole derivatives could be designed to be pH-responsive. This could be particularly useful for the development of sensors or controlled-release systems. The integration of N-octadecylpyrrole derivatives into polymer matrices could also lead to the development of smart composites with tunable mechanical or electrical properties.
Interdisciplinary Research Initiatives
The full potential of N-octadecylpyrrole chemistry can only be realized through collaborative, interdisciplinary research efforts. The complexity of designing and understanding advanced functional materials necessitates the integration of expertise from various scientific and engineering disciplines.
Future research in this area will require close collaboration between synthetic organic chemists, who can design and synthesize novel N-octadecylpyrrole derivatives, and materials scientists, who can characterize their solid-state properties and fabricate them into devices. Physicists and physical chemists will be needed to probe the fundamental electronic and optical properties of these materials and to develop theoretical models to explain their behavior.
Furthermore, collaborations with engineers will be crucial for the integration of these materials into real-world applications. For example, electrical engineers could work on the design and fabrication of OFETs and other electronic devices based on N-octadecylpyrrole derivatives, while biomedical engineers could explore their potential in areas such as biosensing and drug delivery. nih.govnih.gov Such interdisciplinary initiatives will be essential for translating the fundamental scientific discoveries in N-octadecylpyrrole chemistry into tangible technological innovations.
Synergistic Approaches Combining Synthetic Chemistry, Theoretical Modeling, and Materials Engineering
The advancement in the field of N-octadecylpyrrole chemistry is increasingly reliant on the integration of synthetic chemistry, theoretical modeling, and materials engineering. This synergistic approach allows for a more efficient and targeted development of novel materials with tailored properties. By combining the predictive power of computational models with the practical capabilities of chemical synthesis and the functional application focus of materials engineering, researchers can accelerate the design-build-test cycle.
Synthetic chemistry provides the foundational tools for constructing 2,5-Dimethyl-1-octadecylpyrrole and its derivatives. The Paal-Knorr synthesis is a prominent method, involving the condensation of a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) with a primary amine, in this case, octadecylamine. researchgate.netmdpi.com This reaction is versatile and can be carried out under various conditions, including environmentally friendly methods using water as a solvent. researchgate.net The ability to synthetically modify the pyrrole core and the N-substituent is crucial for fine-tuning the molecule's properties.
Theoretical modeling and computational chemistry offer deep insights into the behavior of N-pyrrole systems at a molecular level. Density Functional Theory (DFT) is a powerful tool used to model reaction mechanisms, such as the Paal-Knorr synthesis, and to predict the geometries and electronic properties of the resulting pyrrole derivatives. These computational predictions can guide synthetic chemists in selecting the most promising molecular structures for specific applications, potentially reducing the need for extensive trial-and-error experimentation. nih.govnih.gov For instance, modeling can help predict how the long octadecyl chain influences the electronic structure and intermolecular interactions of the pyrrole ring.
Materials engineering bridges the gap between molecular design and real-world applications. N-substituted pyrroles are precursors to a wide range of materials, including conductive polymers and functional coatings. ucl.ac.ukacs.org For example, poly(1-n-octadecylpyrrole) films have been synthesized via electrodeposition to create superhydrophobic surfaces. ucl.ac.uk The long alkyl chain is instrumental in achieving these properties. By working in concert, materials engineers can define the desired macroscopic properties (e.g., conductivity, wettability, or biocompatibility), which theoretical models can then translate into specific molecular-level requirements, guiding the synthetic chemists to create the target compound.
This integrated workflow, where computational predictions inform synthetic strategies to produce materials for specific engineering goals, represents a modern paradigm in materials science. It enables the rational design of advanced materials based on N-octadecylpyrrole scaffolds for diverse applications.
Computational Materials Science for Predictive Design of N-Pyrrole Systems
Computational materials science has emerged as an indispensable tool for the predictive design of new materials, including those based on N-pyrrole systems. elsevierpure.comnrel.gov This discipline utilizes computer simulations to calculate the physical and chemical properties of materials from first principles, often by solving the many-body Schrödinger equation. elsevierpure.com For N-pyrrole systems like 2,5-Dimethyl-1-octadecylpyrrole, these methods can predict a wide range of properties, thereby guiding experimental efforts toward the most promising candidates for a given application.
The predictive design process for N-pyrrole systems typically involves several key computational techniques:
Electronic Structure Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure of N-pyrrole molecules. This is crucial for understanding and predicting properties such as conductivity, optical absorption, and reactivity. For example, calculations can reveal how the N-octadecyl substituent influences the electron distribution within the pyrrole ring, which in turn affects its polymerization potential and the properties of the resulting polymer. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of N-pyrrole systems over time. This is particularly useful for understanding how these molecules self-assemble or interact with other surfaces. For a molecule with a long alkyl chain like 2,5-Dimethyl-1-octadecylpyrrole, MD simulations can predict its orientation on a substrate, the packing of molecules in a thin film, and the resulting surface properties like hydrophobicity.
Property Prediction and Screening: Computational tools can be used to perform in silico screening of virtual libraries of N-pyrrole derivatives. nih.govnih.gov By calculating key descriptors related to electronic, optical, or even biological activity, researchers can identify lead candidates for synthesis and experimental validation. nih.govnih.gov This approach significantly accelerates the discovery of new functional materials by focusing resources on compounds with the highest predicted performance.
The National Renewable Energy Laboratory (NREL) highlights the broad capabilities of computational materials science, from understanding defect physics in semiconductors to designing new materials for batteries. nrel.gov These same principles can be applied to the predictive design of N-pyrrole systems, enabling the tailoring of their properties for applications in electronics, coatings, and sensors. By leveraging computational materials science, researchers can move beyond empirical discovery towards a more rational, design-oriented approach to developing advanced N-pyrrole materials.
| Computational Method | Application in N-Pyrrole System Design | Predicted Properties |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and electronic structure. | Molecular geometry, electronic band structure, reaction energies. |
| Molecular Dynamics (MD) | Simulating molecular motion and intermolecular interactions. | Self-assembly behavior, thin-film morphology, surface wettability. |
| In Silico Screening | High-throughput virtual screening of compound libraries. nih.gov | Potential biological activity, electronic properties, stability. |
| First-Principles Calculations | Calculating properties from fundamental quantum mechanics. elsevierpure.com | Physical and chemical properties of novel N-pyrrole materials. |
Q & A
Q. How do synergistic effects between 2,5-Dimethyl-1-octadecylpyrrole and co-additives enhance corrosion inhibition?
Q. What mechanistic insights explain the degradation pathways of 2,5-Dimethyl-1-octadecylpyrrole under UV exposure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
